molecular formula C7H9IN2O B13125586 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone

1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B13125586
M. Wt: 264.06 g/mol
InChI Key: RWNPFVVRUBRKFX-UHFFFAOYSA-N
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Description

1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring, along with an ethanone group at the 3-position.

Preparation Methods

The synthesis of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and various acylated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The iodine atom and the pyrazole ring contribute to its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone include:

    1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluoro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-(4-iodo-1,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H9IN2O/c1-4-6(8)7(5(2)11)9-10(4)3/h1-3H3

InChI Key

RWNPFVVRUBRKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)C)I

Origin of Product

United States

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